molecular formula C25H17Br2NO3 B12042073 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12042073
M. Wt: 539.2 g/mol
InChI Key: MGSGJMDMGMIMIQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a synthetic organic compound characterized by its complex structure, which includes bromophenyl and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylacetic acid to form 4-bromophenylacetic acid. This can be achieved through electrophilic aromatic substitution using bromine and a catalyst such as iron(III) bromide.

    Quinoline Derivative Synthesis: The next step involves the synthesis of the quinoline derivative. This can be done by reacting 2-aminobenzophenone with an appropriate aldehyde under acidic conditions to form 8-methylquinoline-4-carboxylic acid.

    Esterification and Coupling: The final step involves esterification of the quinoline carboxylic acid with the bromophenyl intermediate. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, forming carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atoms on the phenyl rings can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties

Industry

In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The bromophenyl groups may enhance binding affinity through halogen bonding, while the quinoline ring could interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)propionic acid: Similar in having a bromophenyl group but lacks the quinoline moiety.

    4-Bromophenylacetic acid: Another bromophenyl derivative but with a simpler structure.

    8-Methylquinoline-4-carboxylic acid: Contains the quinoline moiety but lacks the bromophenyl groups.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is unique due to the combination of bromophenyl and quinoline structures, which may confer distinct chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C25H17Br2NO3

Molecular Weight

539.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C25H17Br2NO3/c1-15-3-2-4-20-21(13-22(28-24(15)20)16-5-9-18(26)10-6-16)25(30)31-14-23(29)17-7-11-19(27)12-8-17/h2-13H,14H2,1H3

InChI Key

MGSGJMDMGMIMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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